In-Depth Technical Guide: Structure Elucidation of [1-(Aminomethyl)cyclopentyl]methanol
In-Depth Technical Guide: Structure Elucidation of [1-(Aminomethyl)cyclopentyl]methanol
Introduction
[1-(Aminomethyl)cyclopentyl]methanol, with the chemical formula C7H15NO and CAS number 2239-31-8, is a valuable building block in organic and medicinal chemistry. Its structure, featuring a cyclopentyl core with both an aminomethyl and a hydroxymethyl substituent attached to the same quaternary carbon, presents a unique combination of functional groups that makes it a versatile intermediate in the synthesis of novel compounds, including benzimidazole CB2 agonists. The presence of a primary amine, a primary alcohol, and a sterically hindered quaternary carbon center necessitates a multi-faceted analytical approach for unambiguous structure elucidation and confirmation.
This comprehensive technical guide provides a detailed workflow for the structural characterization of [1-(Aminomethyl)cyclopentyl]methanol. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. This ensures a robust and self-validating analytical process, critical for regulatory submissions and intellectual property protection.
Molecular Characteristics
| Property | Value | Source |
| Molecular Formula | C7H15NO | |
| Molecular Weight | 129.2 g/mol | |
| Appearance | White to off-white solid | |
| Boiling Point | 98-100 °C | |
| Density | 0.990±0.06 g/cm3 (Predicted) |
Strategic Approach to Structure Elucidation
The elucidation of [1-(Aminomethyl)cyclopentyl]methanol's structure relies on a synergistic combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to a definitive confirmation. Our strategy involves a logical progression from foundational molecular mass and functional group identification to detailed mapping of the carbon-hydrogen framework.
Caption: Workflow for the structure elucidation of [1-(Aminomethyl)cyclopentyl]methanol.
Experimental Methodologies and Data Interpretation
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone of initial characterization. For a molecule like [1-(Aminomethyl)cyclopentyl]methanol, which contains nitrogen, the "Nitrogen Rule" is a quick and valuable check. An odd nominal molecular weight often suggests the presence of an odd number of nitrogen atoms.
Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The primary amine in the molecule is readily protonated to form the [M+H]+ ion.
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Analysis: Acquire the mass spectrum on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
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Data Processing: Determine the accurate mass of the [M+H]+ ion and use it to calculate the elemental composition.
Expected Data and Interpretation:
| Ion | Predicted m/z (Monoisotopic) |
| [M+H]+ | 130.12265 |
| [M+Na]+ | 152.10459 |
Source: Predicted data from PubChemLite.
The experimentally determined accurate mass of the protonated molecule should be within a narrow tolerance (typically < 5 ppm) of the calculated value for C7H16NO+. This provides strong evidence for the molecular formula.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of the hydroxyl (-OH) and amine (-NH2) groups. The broadness of the O-H stretch is a key diagnostic feature, often overlapping with the N-H stretches.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition: Acquire the spectrum over the range of 4000-400 cm-1.
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Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.
Expected Data and Interpretation:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
| O-H (Alcohol) | 3200-3600 | Broad |
| N-H (Primary Amine) | 3300-3500 | Two sharp to medium peaks (symmetric and asymmetric stretching) |
| C-H (Aliphatic) | 2850-3000 | Sharp |
| C-N Stretch | 1000-1250 | Medium |
| C-O Stretch | 1000-1200 | Strong |
The presence of a broad absorption in the 3200-3600 cm⁻¹ region confirms the hydroxyl group, while the characteristic two peaks for the primary amine in the 3300-3500 cm⁻¹ range verify the -NH2 group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To map the carbon-hydrogen framework and establish connectivity between atoms.
Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential to piece together the complete molecular structure. The absence of a proton signal for the quaternary carbon is a key confirmation point.
Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, MeOD, or D2O). The choice of solvent can affect the exchangeability of the -OH and -NH2 protons.
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¹H NMR: Acquire a standard proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum.
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2D NMR:
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COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying the quaternary carbon.
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Expected Data and Interpretation:
¹H NMR:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| -OH, -NH2 | Variable | Broad singlet | 3H | Exchangeable protons |
| -CH2-O | ~3.5 | Singlet | 2H | Methylene adjacent to hydroxyl |
| -CH2-N | ~2.7 | Singlet | 2H | Methylene adjacent to amine |
| Cyclopentyl -CH2- | 1.4-1.7 | Multiplet | 8H | Methylene groups of the cyclopentyl ring |
¹³C NMR:
| Carbon | Chemical Shift (ppm) | Assignment |
| C-O | ~65-70 | Carbon attached to hydroxyl |
| C-N | ~45-50 | Carbon attached to amine |
| Quaternary C | ~40-45 | Central quaternary carbon |
| Cyclopentyl CH2 | ~25-35 | Carbons of the cyclopentyl ring |
2D NMR Interpretation:
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COSY: Will show correlations between the protons on the cyclopentyl ring.
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HSQC: Will correlate the proton signals of the -CH2-O, -CH2-N, and cyclopentyl groups to their corresponding carbon signals.
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HMBC: This is the key experiment. It will show correlations from the protons of the -CH2-O and -CH2-N groups to the quaternary carbon, as well as to the carbons of the cyclopentyl ring. This unambiguously establishes the connectivity around the central quaternary carbon.
